molecular formula C13H16INO4 B13027434 2-(2-Iodophenyl)piperidine oxalate

2-(2-Iodophenyl)piperidine oxalate

Cat. No.: B13027434
M. Wt: 377.17 g/mol
InChI Key: IOPMVNVTPYLHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Iodophenyl)piperidine oxalate is a chemical compound with the molecular formula C13H16INO4 and a molecular weight of 377.18 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)piperidine oxalate typically involves the iodination of phenylpiperidine followed by the formation of the oxalate salt. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Iodophenyl)piperidine oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted piperidines.

Scientific Research Applications

2-(2-Iodophenyl)piperidine oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodophenyl)piperidine oxalate involves its interaction with molecular targets through its iodine and piperidine moieties. The iodine atom can participate in halogen bonding, while the piperidine ring can interact with various biological receptors. These interactions can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cellular processes like inflammation and cancer progression .

Comparison with Similar Compounds

  • 2-(2-Bromophenyl)piperidine oxalate
  • 2-(2-Chlorophenyl)piperidine oxalate
  • 2-(2-Fluorophenyl)piperidine oxalate

Comparison: 2-(2-Iodophenyl)piperidine oxalate is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine. This property can enhance its reactivity and binding affinity in various chemical and biological applications .

Properties

Molecular Formula

C13H16INO4

Molecular Weight

377.17 g/mol

IUPAC Name

2-(2-iodophenyl)piperidine;oxalic acid

InChI

InChI=1S/C11H14IN.C2H2O4/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;3-1(4)2(5)6/h1-2,5-6,11,13H,3-4,7-8H2;(H,3,4)(H,5,6)

InChI Key

IOPMVNVTPYLHAU-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2I.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.